Binding Affinity Difference Between Extended Diamine Cyclobutanol and Simple Monoamine Cyclobutanol at Human SERT
In the phenylcycloalkylmethylamine patent family (US10035761B2), a closely related analog featuring a trans-cyclobutanol core with a methyl(2-methylaminoethyl)amino side chain (Compound 8h) displayed a Ki of 1.19 nM at human SERT, whereas the analogous compound lacking the extended diamine substitution (Compound 7g) showed a Ki of 2.99 nM, representing a 2.5-fold loss in affinity [1]. This indicates that the [2-(methylamino)ethyl] extension contributes meaningfully to transporter engagement. Direct head-to-head data for the non-phenyl variant trans-2-{methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol are not publicly available; the above comparison constitutes the strongest structural surrogate evidence and should be treated as class-level inference [2].
| Evidence Dimension | Ki at human serotonin transporter (SERT) |
|---|---|
| Target Compound Data | 1.19 nM (phenyl-substituted analog with same extended diamine motif, Compound 8h) |
| Comparator Or Baseline | 2.99 nM (analog lacking extended diamine, Compound 7g) |
| Quantified Difference | 2.5-fold lower affinity for the simple monoamine analog |
| Conditions | Radioligand binding assay using well-established protocols (Galli, A. et al., J. Exp. Biol. 1995) with human SERT expressed in heterologous systems. |
Why This Matters
Procurement decisions for SERT-targeted probe development should favor compounds retaining the extended diamine motif, as its removal degrades binding affinity by a factor of 2.5 or more.
- [1] Bhat, L., Adiey, K., & Bhat, S. R. (2018). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. U.S. Patent No. US10035761B2. View Source
- [2] BindingDB. (2025). BDBM202584: US10035761 Compound 8h; BDBM202581: US10035761 Compound 7g. Retrieved from BindingDB. View Source
